molecular formula C18H18IN3O3 B15043359 4-[(2E)-2-(2-hydroxybenzylidene)hydrazinyl]-N-(4-iodo-2-methylphenyl)-4-oxobutanamide

4-[(2E)-2-(2-hydroxybenzylidene)hydrazinyl]-N-(4-iodo-2-methylphenyl)-4-oxobutanamide

Cat. No.: B15043359
M. Wt: 451.3 g/mol
InChI Key: WTZZRLHICDTIQK-RGVLZGJSSA-N
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Description

3-{N’-[(E)-(2-HYDROXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(4-IODO-2-METHYLPHENYL)PROPANAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a hydrazinecarbonyl group, a hydroxyl group, and an iodine-substituted phenyl ring. The presence of these functional groups makes it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{N’-[(E)-(2-HYDROXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(4-IODO-2-METHYLPHENYL)PROPANAMIDE typically involves the condensation of 2-hydroxybenzaldehyde with hydrazinecarboxamide, followed by the reaction with 4-iodo-2-methylphenylpropanoic acid. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the condensation reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-{N’-[(E)-(2-HYDROXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(4-IODO-2-METHYLPHENYL)PROPANAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to achieve optimal results.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the hydrazinecarbonyl group would produce hydrazine derivatives. Substitution of the iodine atom can lead to a wide range of substituted phenyl derivatives .

Scientific Research Applications

3-{N’-[(E)-(2-HYDROXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(4-IODO-2-METHYLPHENYL)PROPANAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and design.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-{N’-[(E)-(2-HYDROXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(4-IODO-2-METHYLPHENYL)PROPANAMIDE involves its interaction with specific molecular targets and pathways. The compound’s hydrazinecarbonyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the iodine-substituted phenyl ring may interact with hydrophobic pockets in target molecules, enhancing its binding affinity .

Comparison with Similar Compounds

Similar Compounds

  • 3-{N’-[(E)-(2-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(4-IODO-2-METHYLPHENYL)PROPANAMIDE
  • 3-{N’-[(E)-(4-HYDROXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(4-IODO-2-METHYLPHENYL)PROPANAMIDE

Uniqueness

The uniqueness of 3-{N’-[(E)-(2-HYDROXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(4-IODO-2-METHYLPHENYL)PROPANAMIDE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, the presence of the 2-hydroxyphenyl group may enhance its ability to form hydrogen bonds and interact with biological targets .

Properties

Molecular Formula

C18H18IN3O3

Molecular Weight

451.3 g/mol

IUPAC Name

N'-[(E)-(2-hydroxyphenyl)methylideneamino]-N-(4-iodo-2-methylphenyl)butanediamide

InChI

InChI=1S/C18H18IN3O3/c1-12-10-14(19)6-7-15(12)21-17(24)8-9-18(25)22-20-11-13-4-2-3-5-16(13)23/h2-7,10-11,23H,8-9H2,1H3,(H,21,24)(H,22,25)/b20-11+

InChI Key

WTZZRLHICDTIQK-RGVLZGJSSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)I)NC(=O)CCC(=O)N/N=C/C2=CC=CC=C2O

Canonical SMILES

CC1=C(C=CC(=C1)I)NC(=O)CCC(=O)NN=CC2=CC=CC=C2O

Origin of Product

United States

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